

Tungsten-188: A Comprehensive Technical Guide to its Half-life and Decay Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tungsten-188**

Cat. No.: **B1216607**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

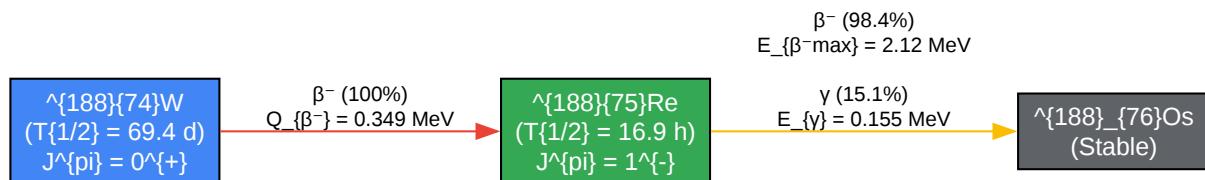
Introduction

Tungsten-188 (^{188}W) is a radionuclide of significant interest in nuclear medicine, primarily serving as the parent isotope in the **Tungsten-188**/Rhenium-188 ($^{188}\text{W}/^{188}\text{Re}$) generator system. This system provides a continuous, on-site source of the therapeutic radionuclide Rhenium-188 (^{188}Re). The favorable decay characteristics of ^{188}Re , including its high-energy beta emission and suitable gamma photon for imaging, make it a valuable tool in targeted radionuclide therapy for various cancers and other diseases. A thorough understanding of the nuclear properties of ^{188}W is paramount for the efficient production, handling, and clinical application of the $^{188}\text{W}/^{188}\text{Re}$ generator. This technical guide provides an in-depth overview of the half-life and decay properties of **Tungsten-188**, intended for researchers, scientists, and professionals involved in radiopharmaceutical development and nuclear medicine.

Nuclear Properties of Tungsten-188

Tungsten-188 is a neutron-rich isotope of tungsten that undergoes beta decay. Its fundamental nuclear properties are summarized in the table below.

Property	Value	Reference
Atomic Number (Z)	74	[1]
Mass Number (A)	188	[1]
Neutron Number (N)	114	[1]
Atomic Mass	187.958489 u	[1]
Spin and Parity	0+	[1]


Half-life and Decay Characteristics

The half-life of **Tungsten-188** is a crucial parameter that dictates the useful lifespan of a $^{188}\text{W}/^{188}\text{Re}$ generator. The accepted values for its half-life and key decay characteristics are presented in the following table.

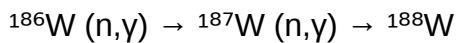
Parameter	Value	Reference
Half-life ($t_{1/2}$)	69.4 days	[2] [3]
Decay Mode	Beta (β^-) Decay (100%)	[1]
Daughter Nuclide	Rhenium-188 (^{188}Re)	[1]
Beta Decay Energy (Q)	0.349 MeV (349 keV)	[1]
Mean Beta Energy	0.099 MeV (99 keV)	[4]

Decay Scheme of Tungsten-188

Tungsten-188 decays exclusively via beta emission to its daughter nuclide, Rhenium-188. The decay process involves the transformation of a neutron within the ^{188}W nucleus into a proton, with the simultaneous emission of a beta particle (an electron) and an antineutrino. This decay populates the ground state of ^{188}Re .

[Click to download full resolution via product page](#)

Figure 1: Decay scheme of **Tungsten-188** to stable Osmium-188.


Properties of the Daughter Nuclide: Rhenium-188

The clinical utility of the ${}^{188}\text{W}/{}^{188}\text{Re}$ generator stems from the decay properties of Rhenium-188. ${}^{188}\text{Re}$ is a high-energy beta emitter with a short half-life, making it suitable for therapeutic applications. It also emits a gamma photon that can be used for imaging and dosimetry calculations.

Property of ${}^{188}\text{Re}$	Value	Reference
Half-life ($t_{1/2}$)	16.9 hours	[5]
Decay Mode	Beta (β^-) Decay	[5]
Daughter Nuclide	Osmium-188 (${}^{188}\text{Os}$) (Stable)	[6]
Maximum Beta Energy ($E_{\beta,\text{max}}$)	2.12 MeV (71.1% abundance), 1.965 MeV (25.6% abundance)	
Mean Beta Energy	0.764 MeV	
Principal Gamma Photon Energy	0.155 MeV (15.1% abundance)	

Production of Tungsten-188

Tungsten-188 is produced in a nuclear reactor through the double neutron capture of enriched Tungsten-186 (${}^{186}\text{W}$) targets.[3] The production reaction is as follows:

This process requires a high thermal neutron flux to achieve a desirable specific activity of ^{188}W .

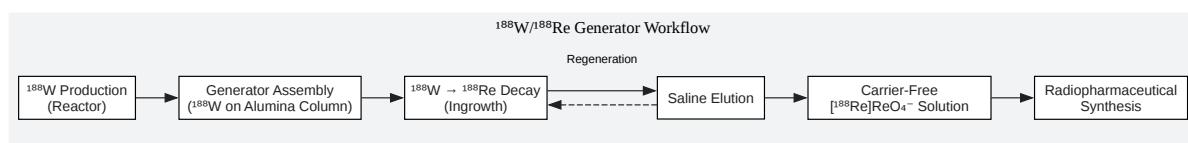
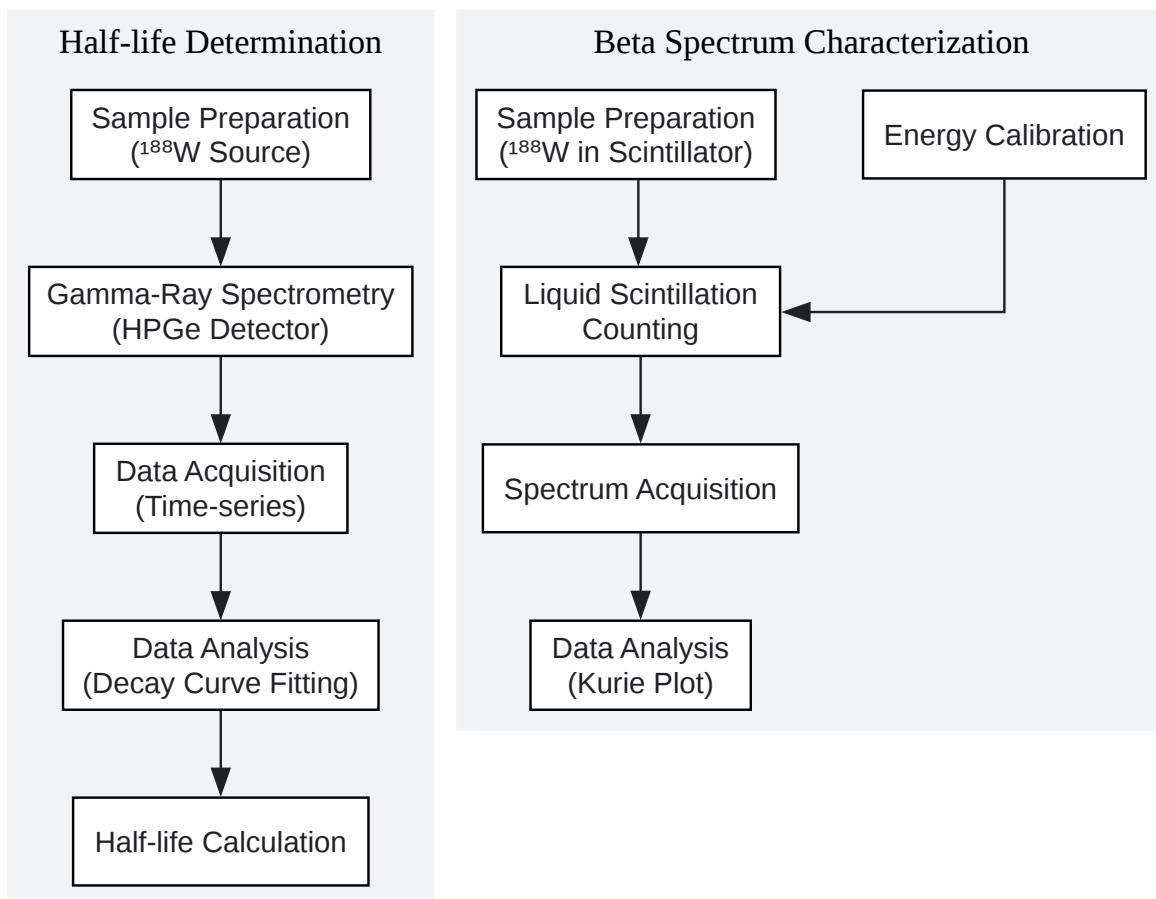
Experimental Protocols

The accurate determination of the half-life and decay properties of **Tungsten-188** is essential for its application. The following sections outline the general methodologies for these measurements.

Half-life Determination of Tungsten-188

The half-life of ^{188}W can be determined by measuring the decrease in its activity over a period of time using gamma-ray spectrometry.

Methodology:



- Sample Preparation: A sample of purified ^{188}W is prepared in a suitable geometry for counting. The chemical form is typically sodium tungstate.
- Gamma-Ray Spectrometry: The sample is counted using a high-purity germanium (HPGe) detector, which offers excellent energy resolution. The detector is coupled to a multichannel analyzer (MCA) to acquire the gamma-ray spectrum.
- Data Acquisition: The gamma-ray spectrum of the ^{188}W sample is acquired at regular intervals over a period of several half-lives (e.g., daily for several months). The net peak area of a characteristic gamma ray from the decay of its daughter, ^{188}Re (in equilibrium), specifically the 155 keV photopeak, is recorded at each time point.
- Data Analysis: The natural logarithm of the net peak area (which is proportional to the activity) is plotted against time. A linear least-squares fit is applied to the data points. The decay constant (λ) is determined from the slope of the line.
- Half-life Calculation: The half-life ($t_{1/2}$) is then calculated using the formula: $t_{1/2} = \ln(2) / \lambda$.

Beta Decay Spectrum Characterization

The beta decay spectrum of ^{188}W can be measured using liquid scintillation counting.

Methodology:

- Sample Preparation: A known activity of ^{188}W is mixed with a liquid scintillation cocktail in a vial. The cocktail contains a solvent and fluors that emit light when they interact with the beta particles.
- Liquid Scintillation Analysis: The vial is placed in a liquid scintillation counter. The instrument detects the light pulses produced by the interaction of beta particles with the scintillator. The intensity of the light pulse is proportional to the energy of the beta particle.
- Energy Calibration: The energy scale of the liquid scintillation counter is calibrated using standard beta sources with known endpoint energies.
- Spectrum Acquisition: The beta energy spectrum of the ^{188}W sample is acquired.
- Data Analysis: The shape of the beta spectrum is analyzed to determine the endpoint energy ($E_{\beta,\text{max}}$), which corresponds to the Q-value of the decay. This involves a Kurie plot analysis (a linearized representation of the beta spectrum) to extrapolate the endpoint energy.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 2. References from selected dataset [nndc.bnl.gov]
- 3. ortec-online.com [ortec-online.com]
- 4. mirdsoft.org [mirdsoft.org]
- 5. ortec-online.com [ortec-online.com]
- 6. Search results [inis.iaea.org]
- To cite this document: BenchChem. [Tungsten-188: A Comprehensive Technical Guide to its Half-life and Decay Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216607#tungsten-188-half-life-and-decay-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com